C18H16ClN5O5

Description

Diverse Chemical Entities Associated with the Molecular Formula C18H16ClN5O5

The specific arrangement of the 18 carbon, 16 hydrogen, 1 chlorine, 5 nitrogen, and 5 oxygen atoms gives rise to compounds with remarkably different functions. Academic research has identified and characterized two notable structures corresponding to this molecular formula.

Identification of 2-(4-((2-Chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-yl)ethyl Carbanilate as an Azo Dye

One of the compounds identified with the molecular formula this compound is 2-(4-((2-Chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-yl)ethyl Carbanilate. This molecule is classified as an azo dye, a large and commercially significant class of organic colorants. rsc.orgontosight.ai

The structure of this dye is characterized by several key functional groups that dictate its properties. It contains a pyrazole (B372694) ring system, a common component in many dyes and pharmaceuticals. The defining feature is the azo group (-N=N-), which acts as a chromophore, the part of the molecule responsible for its color. ontosight.ai The presence of a chloro-nitrophenyl group and a carbanilate ethyl ester moiety further modifies the dye's shade, fastness, and solubility. ontosight.ai The synthesis of such dyes typically involves a diazotization reaction followed by a coupling reaction. ontosight.ai

Azo dyes like this compound are of academic and industrial interest due to their wide range of applications in textiles, plastics, and as pigments. ontosight.ai Research in this area often focuses on the synthesis of new dye structures with improved properties, such as enhanced lightfastness, thermal stability, and affinity for various substrates.

| Compound Name | Molecular Formula | Chemical Class | Key Structural Features |

| 2-(4-((2-Chloro-4-nitrophenyl)azo)-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-yl)ethyl Carbanilate | This compound | Azo Dye | Azo group (-N=N-), Pyrazole ring, Chloro-nitrophenyl group, Carbanilate moiety |

Identification of "Probe 12" as a Prolyl Hydroxylase Domain 2 (PHD2) Ligand

In a completely different field of study, the molecular formula this compound is associated with a precursor to a sophisticated chemical tool known as "Probe 12". This molecule is a fluorescently-labeled ligand designed to bind to Prolyl Hydroxylase Domain 2 (PHD2), an enzyme that plays a crucial role in the cellular response to low oxygen levels (hypoxia). rsc.org

PHD2 is a key regulator of the Hypoxia-Inducible Factor (HIF), a transcription factor that controls the expression of genes involved in angiogenesis, erythropoiesis, and metabolism. nih.govmdpi.com By inhibiting PHD2, the stability and activity of HIF can be increased, which is a therapeutic strategy for conditions like anemia and ischemic diseases. acs.orgtohoku.ac.jp

"Probe 12" was developed as a tool for a fluorescence polarization (FP) assay to screen for and characterize inhibitors of PHD2. rsc.org The design of the probe was based on a known triazole-containing PHD inhibitor. rsc.org Although the final functionalized probe has a larger molecular weight due to the addition of a fluorescein (B123965) isothiocyanate (FITC) reporter group, the core structure responsible for binding to the PHD2 active site is related to the this compound formula. rsc.org

Research has demonstrated that "Probe 12" binds to PHD2 with a high affinity, exhibiting an EC50 value of 27.4 ± 1.2 nM. rsc.org It also acts as an inhibitor of PHD2, with an IC50 value of 166 ± 3 nM. rsc.org This potency is significantly higher than some clinical PHD inhibitors like FG-4592 (Roxadustat). rsc.org The probe has also been shown to be highly selective for PHD2 over other related enzymes. rsc.org

| Compound Name | Target | Assay Type | Binding Affinity (EC50) | Inhibition (IC50) |

| Probe 12 | Prolyl Hydroxylase Domain 2 (PHD2) | Fluorescence Polarization (FP) | 27.4 ± 1.2 nM rsc.org | 166 ± 3 nM rsc.org |

Rationale for Comprehensive Academic Investigation

The dual identity of the molecular formula this compound underscores the importance of detailed chemical and biological investigation.

For the azo dye, continued academic research is driven by the perpetual need for new colorants with superior performance and a better environmental profile. The synthesis and characterization of novel azo dyes contribute to a deeper understanding of structure-property relationships in this class of compounds.

The investigation into "Probe 12" and related PHD2 inhibitors is of significant academic and pharmaceutical interest. The development of such probes provides powerful tools for high-throughput screening of potential drug candidates. Understanding the binding interactions of these ligands with PHD2 at a molecular level can guide the rational design of more potent and selective inhibitors for therapeutic use in a variety of human diseases. The study of these compounds, therefore, contributes to the fundamental understanding of cellular oxygen sensing pathways and the development of novel therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

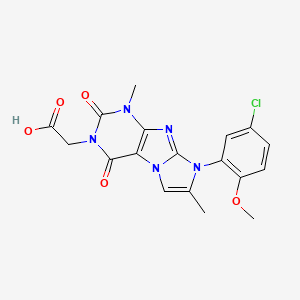

2-[6-(5-chloro-2-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN5O5/c1-9-7-22-14-15(21(2)18(28)23(16(14)27)8-13(25)26)20-17(22)24(9)11-6-10(19)4-5-12(11)29-3/h4-7H,8H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVUNHFTBBLSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=C(C=CC(=C4)Cl)OC)N(C(=O)N(C3=O)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research on 2 4 2 Chloro 4 Nitrophenyl Azo 2,4 Dihydro 5 Methyl 3 Oxo 3h Pyrazol 2 Yl Ethyl Carbanilate Azo Dye

Structural Characterization and Substructural Elements

The molecular architecture of C18H16ClN5O5 is built upon three principal substructural elements: a pyrazole (B372694) ring system, an azo functional group, and a carbanilate moiety. The specific arrangement and electronic interactions between these components are fundamental to its properties.

| Substructural Element | Chemical Formula/Group | Primary Role in Compound |

| Pyrazole (Pyrazolone) Ring | C3N2 ring derivative | Coupling component, modifies dye properties |

| Azo Functional Group | -N=N- | Chromophore (color-determining group) |

| Carbanilate Moiety | -NH-C(=O)-O-C6H5 | Modifies compound architecture and properties |

| Substituted Phenyl Ring | C6H3(Cl)(NO2) | Part of the diazo component, influences color |

The compound contains a pyrazolone (B3327878) ring, a derivative of pyrazole, which is a five-membered heterocyclic ring with three carbon atoms and two adjacent nitrogen atoms. wikipedia.org Pyrazole and its derivatives, particularly pyrazolones, are frequently used as coupling components in the synthesis of heterocyclic azo dyes. rsc.orgemerald.com These heterocyclic systems are integral to producing a range of brilliant colors, often with high tinctorial strength and good fastness properties. In this molecule, the pyrazolone ring acts as the nucleophilic species that couples with the diazonium salt during synthesis. The substituents on the pyrazolone ring, including the methyl group and the ethyl carbanilate side chain, can further modulate the final properties of the dye.

The defining feature of this compound as a dye is the azo group (-N=N-), which functions as the primary chromophore. mst.dk A chromophore is the part of a molecule responsible for its color by absorbing light in the visible spectrum (400–700 nm). nih.gov The color arises from the electronic transitions within the extensive conjugated system formed by the azo group linking the substituted phenyl ring and the pyrazole ring. scienceinfo.com

The nitrogen atoms of the azo group have lone pairs of electrons, allowing for n → π* (non-bonding to anti-bonding pi orbital) transitions. reddit.com More significantly, the entire molecule features a large system of alternating single and double bonds, which facilitates π → π* transitions. stackexchange.com The energy required for these electronic transitions falls within the visible light spectrum. The compound absorbs light of a specific wavelength, and the color observed is the complementary color of the light absorbed. nih.gov The presence of electron-withdrawing groups, such as the chloro (-Cl) and nitro (-NO2) groups on the phenyl ring, significantly influences the electronic properties of the conjugated system, thereby shifting the absorption maximum and modifying the final color of the dye. nih.govresearchgate.net

Synthetic Methodologies and Chemical Derivatization

The synthesis of pyrazole-based azo dyes like this compound is a well-established process in industrial organic chemistry, typically involving a two-step diazotization and coupling reaction. nih.govunb.ca

The general synthetic route involves two key stages:

Diazotization: The process begins with the conversion of a primary aromatic amine into a diazonium salt. For this specific compound, the starting amine is 2-chloro-4-nitroaniline. This amine is treated with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govnih.gov The resulting 2-chloro-4-nitrophenyl diazonium salt is a highly reactive electrophile.

Azo Coupling: The freshly prepared diazonium salt is then immediately reacted with a coupling component. unb.ca In this synthesis, the coupling component is the pyrazole derivative, 2-(5-methyl-3-oxo-2,4-dihydro-3H-pyrazol-2-yl)ethyl carbanilate. The pyrazolone ring is electron-rich and undergoes electrophilic aromatic substitution with the diazonium salt. researchgate.netrsc.org The coupling reaction is typically carried out under specific pH conditions to facilitate the reaction, yielding the final azo dye product. nih.gov

| Reaction Stage | Reactants | Key Conditions | Product |

| Diazotization | 2-chloro-4-nitroaniline, Sodium Nitrite (NaNO2), Hydrochloric Acid (HCl) | 0–5 °C | 2-chloro-4-nitrophenyl diazonium chloride |

| Azo Coupling | 2-chloro-4-nitrophenyl diazonium chloride, 2-(5-methyl-3-oxo-2,4-dihydro-3H-pyrazol-2-yl)ethyl carbanilate | Controlled pH, Low Temperature | The title azo dye compound |

Strategies for Structural Modification and Analog Generation

The molecular architecture of this compound offers several avenues for structural modification to generate analogs with tailored properties. These strategies primarily revolve around altering the two main components of the azo dye: the diazo component (derived from 2-chloro-4-nitroaniline) and the coupling component (a pyrazolone derivative).

Key modification strategies include:

Variation of the Diazo Component: The substitution pattern on the phenyl ring of the diazo component can be systematically altered. For instance, the position and nature of the electron-withdrawing groups (the chloro and nitro groups in this case) can be changed to modulate the electronic properties of the dye, which in turn influences its color. Introducing different substituents, such as alkyl, alkoxy, or other halogen groups, can also be explored to fine-tune the dye's characteristics.

Modification of the Coupling Component: The pyrazolone ring is a versatile scaffold for chemical modification. The methyl group at the 5-position can be replaced with other alkyl or aryl groups. Furthermore, the ethyl carbanilate moiety attached to the pyrazole nitrogen provides a significant site for modification. The phenyl group of the carbanilate can be substituted with various functional groups to influence the dye's solubility, affinity for different substrates, and other performance properties.

Post-Synthetic Modification: The synthesized dye molecule itself can undergo further chemical reactions to introduce new functionalities. For example, reactions targeting the active methylene (B1212753) group of the pyrazolone ring or the aromatic rings can be employed to create more complex structures with desired attributes.

These structural modifications are instrumental in developing new dyes with improved properties such as enhanced lightfastness, thermal stability, and affinity for specific textile fibers.

Theoretical and Applied Research Perspectives in Dye Chemistry

The study of this compound and related pyrazolone azo dyes encompasses various theoretical and applied research areas that are crucial for understanding and improving their performance as colorants.

Spectroscopic Properties and Colorimetric Analysis

The color of this compound is a direct consequence of its electronic structure and its interaction with light. Spectroscopic analysis is a fundamental tool for characterizing this dye and understanding its color properties.

A significant characteristic of many pyrazolone azo dyes is the phenomenon of azo-hydrazone tautomerism . researchgate.netunifr.ch This involves an equilibrium between the azo form and the hydrazone form of the molecule. researchgate.net The position of this equilibrium is influenced by factors such as the solvent polarity, pH, and temperature, and it has a profound effect on the dye's absorption spectrum and, consequently, its color. researchgate.netnitrkl.ac.in

The spectroscopic properties of pyrazolone azo dyes are typically characterized using various techniques:

UV-Visible Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax) of the dye, which corresponds to the color it absorbs. The electronic spectra of these dyes typically show absorption bands in the visible region due to π → π* and n → π* electronic transitions within the conjugated system. nih.gov The position and intensity of these bands are sensitive to the dye's tautomeric form and its environment. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Characteristic peaks for the azo group (-N=N-), carbonyl group (C=O) of the pyrazolone ring, and N-H stretching (in the hydrazone tautomer) can be identified. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the dye and for studying the azo-hydrazone tautomeric equilibrium in solution. unifr.chnih.gov

The colorimetric properties of the dye, which quantify its color in a way that corresponds to human perception, are analyzed using systems like the CIELab* color space. researchgate.net This allows for the precise measurement of the dye's lightness (L), red-green character (a), and yellow-blue character (b*). researchgate.net

Table 1: Typical Spectroscopic Data for Pyrazolone Azo Dyes

| Spectroscopic Technique | Characteristic Features |

| UV-Visible | λmax in the visible range, sensitive to solvent polarity and pH due to azo-hydrazone tautomerism. nitrkl.ac.innih.gov |

| Infrared (IR) | Peaks for C=O, -N=N-, and N-H (hydrazone) functional groups. nih.gov |

| ¹H NMR | Signals corresponding to aromatic and alkyl protons; distinct signals for the N-H proton in the hydrazone tautomer. nih.gov |

| ¹³C NMR | Resonances for all carbon atoms, providing detailed structural information. nih.gov |

Mechanisms of Interaction with Substrates for Coloration (e.g., Textiles)

Based on its chemical structure, this compound is classified as a disperse dye . worlddyevariety.com Disperse dyes are non-ionic and have low water solubility, making them suitable for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765). etowndyes.comtextilelearner.net

The mechanism of dyeing polyester with disperse dyes is a physical process that occurs at high temperatures, typically around 130°C. odmya.com The process can be summarized in the following steps:

Dispersion: The dye, being sparingly soluble in water, is finely ground and dispersed in the dyebath with the aid of dispersing agents. ayshzj.com

Adsorption: The dispersed dye molecules are adsorbed onto the surface of the polyester fibers. odmya.com

Diffusion: At the high dyeing temperature, the amorphous regions of the polyester fibers swell, allowing the small dye molecules to diffuse into the fiber structure. odmya.com

Fixation: Once inside the fiber, the dye molecules are held in place by intermolecular forces such as van der Waals forces and hydrogen bonds. colourinn.in The dye becomes physically trapped within the polymer matrix as the fiber cools and the structure contracts. colourinn.in

This dyeing mechanism results in good colorfastness properties, including resistance to washing and light, as the dye molecules are securely embedded within the fiber. etowndyes.com

Broad Classification within the Azo Dye Family

The compound this compound can be classified within the azo dye family based on its chemical structure:

Monoazo Dye: It contains one azo group (-N=N-) linking two aromatic systems. worlddyevariety.com

Pyrazolone Azo Dye: The coupling component is a derivative of pyrazolone, a five-membered heterocyclic ring. nih.gov This class of dyes is known for producing bright yellow, orange, and red shades.

Disperse Dye: Due to its non-ionic nature and low water solubility, it is categorized as a disperse dye, primarily used for coloring synthetic fibers like polyester. worlddyevariety.comtextilelearner.net

This classification helps in predicting the dye's general properties, synthesis methods, and application areas.

Table 2: Classification of this compound

| Classification Type | Basis for Classification |

| Number of Azo Groups | Monoazo (one -N=N- group) |

| Coupling Component | Pyrazolone derivative |

| Application Class | Disperse dye |

Research on C18h16cln5o5 As Probe 12 in Biological Systems

Role as a Small-Molecule Chemical Probe in Biochemical Assays

As a small-molecule chemical probe, Probe 12 is designed to interact specifically with a biological target, in this case, the PHD2 enzyme, enabling the study of its function and its interactions with other molecules (ligands). rsc.orgunc.edu The development of such probes is crucial for high-throughput screening (HTS) and drug discovery, offering a robust method to identify and characterize potential inhibitors. researchgate.netnih.gov The utility of Probe 12 lies in its application in a competitive binding assay format, where it competes with potential inhibitors for binding to the PHD2 active site. rsc.org This affinity-based FP method is advantageous as it does not require the addition of the co-substrate 2-oxoglutarate (2OG) and can utilize the iron(II) that often co-purifies with the enzyme. rsc.org

A critical characteristic of a high-quality chemical probe is its selectivity for the intended target over other related proteins. unc.edu Probe 12 has demonstrated high selectivity for PHD2. rsc.org Its binding specificity was evaluated against other human 2OG-dependent oxygenases, including Factor Inhibiting HIF (FIH) and selected JmjC histone Nε-methyl lysine (B10760008) demethylases (KDMs). rsc.org

The results indicated that Probe 12 is highly selective for PHD2 over the tested KDMs. While it also showed selectivity for PHD2 over FIH, which also regulates HIF activity, the degree of selectivity was less pronounced. rsc.org This selectivity is crucial for ensuring that the results obtained from assays using Probe 12 can be confidently attributed to its interaction with PHD2. rsc.org

| Enzyme | Inhibition (IC₅₀) | Assay Method |

|---|---|---|

| PHD2 | Binding Affinity (K_D) = 2.1 ± 0.3 µM | Fluorescence Polarisation |

| FIH | > 50 µM | SPE MS assay |

| KDM4A | > 100 µM | AlphaScreen assay |

| KDM4C | > 100 µM | AlphaScreen assay |

| KDM6B | > 100 µM | AlphaScreen assay |

Probe 12 is effectively used to monitor the dynamic interactions between the PHD2 enzyme and various ligands. rsc.orgnih.gov The FP assay based on this probe allows for the quantitative screening of PHD2 inhibitors, accommodating both potent and weak-binding compounds. researchgate.net The principle relies on the displacement of the fluorescent Probe 12 from the PHD2 active site by a competing, unlabeled inhibitor. farmaceut.org This displacement leads to a decrease in the fluorescence polarization signal, which can be measured to determine the binding affinity (expressed as an IC₅₀ value) of the test compound. rsc.org

This application was validated by testing clinically used inhibitors and naturally occurring, fragment-like PHD inhibitors such as intermediates of the TCA cycle. rsc.org For instance, the assay successfully determined the binding affinity of N-oxalylglycine (NOG), a known 2OG analogue, showing an IC₅₀ value comparable to those determined by other biophysical methods like NMR. rsc.org This demonstrates the probe's utility in exploring the complex interplay between the HIF pathway and cellular metabolism. rsc.org

Methodological Advances in Fluorescence Polarisation (FP) Assay Development

The development of the FP assay using Probe 12 represents a methodological advance for screening PHD2 inhibitors. rsc.org Unlike some other methods, this assay is homogenous, meaning it can be performed in a single well without separation steps, making it highly suitable for HTS. nih.govavcr.cz The assay employs low concentrations of both Probe 12 (30 nM) and PHD2 (20 nM), which is cost-effective. rsc.org The robustness of the assay is highlighted by its high Z' factor, a statistical parameter used to judge the quality of an HTS assay. nih.gov

To ensure the reliability and sensitivity of the FP assay, several experimental parameters were systematically optimized. nih.govmoleculardevices.com This process is fundamental to developing a robust assay for studying specific enzyme-ligand interactions. avcr.cz

The pH of the assay buffer can significantly impact protein structure and ligand binding. nih.govquora.com Therefore, the effect of pH on the binding of a fluorescently labeled HIF1α peptide to PHD2 was evaluated across a range from pH 4 to pH 10. nih.govamazonaws.com

The study found that the binding properties of PHD2 and the fluorescent probe were largely unaffected within a pH range of 6 to 9. nih.govamazonaws.com However, at pH values below 6 or above 9, a decrease in the binding activity of the enzyme was observed. nih.govamazonaws.com This loss of activity at extreme pH values is likely due to protein denaturation, where the enzyme loses its stable three-dimensional conformation, thereby reducing its ability to bind the probe. nih.gov Consequently, a physiological pH of 7.4 was chosen as the optimal condition to ensure maximal binding affinity and protein stability. nih.gov

| pH Range | Effect on Binding | Interpretation |

|---|---|---|

| < 6 | Decreased Binding Activity | Potential protein denaturation or altered ionization states at the active site. nih.gov |

| 6 - 9 | Stable Binding | Optimal range for maintaining protein conformation and binding affinity. nih.gov |

| > 9 | Decreased Binding Activity | Potential protein denaturation or altered ionization states at the active site. nih.gov |

Understanding the kinetics of the binding reaction is essential for determining the appropriate incubation time needed to reach equilibrium. nih.gov The time course of the interaction between PHD2 and a fluorescent HIF1α probe was monitored over 24 hours. amazonaws.com

The results showed that the binding reaction reached equilibrium after approximately one hour of incubation at room temperature. nih.govamazonaws.com Once equilibrium was established, the fluorescence polarization signal remained stable for at least 22 hours. amazonaws.com This high level of stability over an extended period is a desirable feature for HTS assays, as it provides a flexible time window for plate reading and minimizes variability between measurements. amazonaws.com For competitive binding assays, a standard incubation time of 60 minutes was adopted. amazonaws.com

Table of Compound Names

| Abbreviation / Name | Full Name |

| Probe 12 | C18H16ClN5O5 |

| PHD2 | Prolyl Hydroxylase Domain 2 |

| HIF | Hypoxia-Inducible Factor |

| FP | Fluorescence Polarisation |

| 2OG | 2-Oxoglutarate |

| FIH | Factor Inhibiting HIF |

| KDM | JmjC histone Nε-methyl lysine demethylase |

| NOG | N-oxalylglycine |

| IC₅₀ | Half maximal inhibitory concentration |

| K_D | Dissociation constant |

| FITC | Fluorescein (B123965) isothiocyanate |

Optimization of Assay Parameters for PHD2-Ligand Interactions

Evaluation of Metal Ion Requirements and Co-purification with Protein

A significant advantage of the FP assay utilizing Probe 12 is its functionality concerning metal ion requirements. The assay can effectively employ the Fe(II) ion that co-purifies with the PHD2 protein. rsc.orgresearchgate.net This eliminates the need for the addition of exogenous metal ions during the assay procedure. researchgate.net This characteristic is noteworthy because PHD2 is an Fe(II)-dependent oxygenase, and the ability to conduct the assay with the native, co-purified iron ion is a key feature. rsc.orgportlandpress.com

In contrast, other established FP assays for PHD2, such as those using a fluorescein-labeled HIF-1α peptide, necessitate the substitution of the catalytically essential Fe(II) with Manganese (Mn(II)). rsc.orgnih.gov This substitution is required because the Fe(II)-complexed PHD2 would otherwise hydroxylate the HIF-1α peptide probe, leading to a loss of its binding affinity and interfering with the assay. rsc.orgresearchgate.net The Probe 12-based assay circumvents this issue, allowing for a binding analysis in the presence of the native iron cofactor. rsc.org Studies have shown that the binding affinity of Probe 12 to PHD2 remains constant, and no additional metal ions are needed for the interaction. researchgate.net

Quantitative Analysis of Ligand Displacement in FP Assays

Fluorescence polarization (FP) assays are a powerful tool for quantitatively studying molecular interactions in solution. affinimeter.comaffinimeter.com The principle relies on the change in the rotational speed of a fluorescent probe upon binding to a larger molecule, such as a protein. affinimeter.commdpi.com When the small fluorescent molecule, Probe 12, is unbound, it rotates rapidly, resulting in low polarization of the emitted light. Upon binding to the much larger PHD2 protein, its rotation slows significantly, causing an increase in fluorescence polarization. rsc.orgaffinimeter.com

A competitive displacement FP assay format is used to determine the binding affinities of unlabeled inhibitor compounds. affinimeter.com In this setup, a test compound competes with Probe 12 for binding to the PHD2 active site. The displacement of the pre-bound Probe 12 by an inhibitor leads to a decrease in the FP signal, which is directly proportional to the inhibitor's binding affinity. rsc.org This method allows for the calculation of the half-maximal inhibitory concentration (IC50), a quantitative measure of the inhibitor's potency. affinimeter.com

The assay utilizing Probe 12 has been validated by measuring the IC50 values of known clinical inhibitors of PHD2. rsc.org The results demonstrate a consistent trend of inhibitory activity when compared to other assay methods, such as those based on solid-phase extraction mass spectrometry (SPE-MS). rsc.org This confirms the utility of the Probe 12 FP assay for the quantitative analysis of both potent inhibitors and weaker, fragment-like binders. rsc.org

| Compound | Description | IC50 (nM) for PHD2/Probe 12 Interaction | Reference |

|---|---|---|---|

| FG-4592 (Roxadustat) | Clinical PHD Inhibitor | 120.8 ± 3.8 | rsc.org |

| AKB-6548 (Vadadustat) | Clinical PHD Inhibitor | 215.1 ± 2.1 | rsc.org |

| Compound 1 | PHD Inhibitor | 21.5 ± 2.3 | rsc.org |

| N-oxalylglycine (NOG) | 2OG Analogue | 2520 ± 600 | rsc.org |

Molecular Interaction and Structural Biology Studies of PHD2 Binding

Understanding the molecular interactions between a probe and its protein target is fundamental for interpreting assay results and for the rational design of new therapeutic agents. ipbs.frnih.gov Structural biology techniques, complemented by computational methods, provide atomic-level insights into these binding events. mskcc.org

Characterization of the Binding Site on Prolyl Hydroxylase Domain 2 (PHD2)

The catalytic domain of PHD2 features a characteristic double-stranded β-helix fold which forms the walls of the active site. mdpi.com The active site itself is a relatively deep pocket with a narrow opening. mdpi.com At the core of the active site lies the catalytically essential Fe(II) ion, which is coordinated by a conserved 2-His-1-carboxylate facial triad (B1167595) of amino acid residues: His313, Asp315, and His374. portlandpress.commdpi.com

The binding pocket for the co-substrate, 2-oxoglutarate (2OG), is located adjacent to the metal center. The 2OG molecule is anchored primarily through electrostatic interactions between its C-5 carboxylate group and the guanidinium (B1211019) group of a conserved Arginine residue, Arg383. portlandpress.com Additional stability is provided by a hydrogen bond with Tyr329. portlandpress.com The remainder of the active site, particularly the region that accommodates the HIF-1α substrate peptide, is lined with several hydrophobic residues, including Tyr303, Tyr310, and Trp389, which engage in hydrophobic interactions with the substrate. mdpi.com

Comparative Analysis of Binding Modes: Probe 12 versus Endogenous Ligands (e.g., HIF-1α Peptide, 2-Oxoglutarate)

The binding mode of Probe 12 is distinct from that of the endogenous HIF-1α peptide substrate. Probe 12 was designed to be a competitive inhibitor with respect to the co-substrate 2OG, meaning it occupies key regions within the active site, including the 2OG binding pocket. rsc.org This allows the Probe 12-based FP assay to identify a broad range of inhibitors, including fragment-like compounds that specifically target the 2OG pocket, such as N-oxalylglycine (NOG). rsc.org

In contrast, fluorescent probes based on the HIF-1α peptide bind to a different region of the active site. rsc.org While the HIF-1α peptide interacts with residues lining the hydrophobic groove and its proline residue is positioned for hydroxylation near the iron center, it does not occupy the 2OG binding pocket. rsc.orgmdpi.com This is consistent with the ordered sequential binding mechanism of PHD2, where 2OG must bind first to create a competent site for the HIF-1α substrate. researchgate.net Consequently, assays using a HIF-1α peptide probe may fail to detect inhibitors that exclusively target the 2OG binding site. rsc.org

The binding of 2-Oxoglutarate itself is defined by its bidentate coordination to the Fe(II) center via its C-1 carboxylate and C-2 oxo groups, and the critical electrostatic interaction with Arg383. portlandpress.com Probe 12 mimics these interactions to achieve its binding affinity, competing directly with 2OG for this well-defined pocket within the PHD2 active site.

Computational Approaches to Binding Prediction and Molecular Docking

Computational methods, particularly molecular docking, are integral to modern probe development and drug discovery. researchgate.netnih.gov These techniques predict the preferred orientation and conformation (the "pose") of a ligand when bound to the three-dimensional structure of a protein target. researchgate.net For Probe 12, docking simulations would be performed using the known crystal structure of PHD2 (e.g., PDB: 5L9B) to generate a model of the PHD2-Probe 12 complex. researchgate.net

The process involves preparing the protein structure, defining a search space or "grid" around the active site, and then using a scoring function to evaluate thousands or millions of possible binding poses. nih.gov The scoring function estimates the binding free energy, with lower scores typically indicating a more favorable interaction. nih.gov Such studies can elucidate the specific molecular interactions—such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts—that stabilize the ligand in the binding pocket, providing a structural hypothesis for its observed affinity and selectivity. researchgate.net

A critical step in computational modeling is the validation of the predicted docking poses against experimental data. nih.govchemrxiv.org While a specific docking study for Probe 12 has not been published, the general validation process would involve several checks. The top-ranked poses from the docking simulation must be chemically sensible and consistent with existing structure-activity relationship (SAR) data.

For instance, the predicted binding mode of Probe 12 should successfully place its key functional groups in positions that explain their importance for binding, consistent with its competitive action against 2OG. rsc.org The model should show the probe occupying the 2OG pocket and forming interactions with key residues like Arg383. portlandpress.com Furthermore, if mutations of specific active site residues are known to abolish or reduce probe binding, a valid docking pose should show a direct interaction with those residues. This correlation between computational predictions and experimental results is essential for confirming the accuracy of the binding model and using it for further inhibitor design. nih.gov

Identification of Key Residues in Ligand-Protein Interactions

The interaction between Probe 12 and PHD2 is crucial for its inhibitory function. While the specific crystallographic data detailing the precise interactions of Probe 12 with PHD2 is not provided in the primary research, the design of the probe is based on known binding motifs of PHD inhibitors. These inhibitors typically chelate the active site Fe(II) ion and occupy the binding pocket of the co-substrate, 2-oxoglutarate (2OG). The core structure of Probe 12 is designed to mimic 2OG and interact with key residues in the active site of PHD2. Molecular docking studies of similar inhibitors have shown interactions with residues such as Tyr303, Tyr310, and Arg383, which are critical for substrate and co-substrate binding. The high affinity and selectivity of Probe 12 for PHD2 suggest a strong and specific interaction with the enzyme's active site. rsc.org

Investigating Enzymatic Function and Modulation via Probe 12

Probe 12 serves as a valuable instrument for investigating the function and modulation of PHD2. Its inhibitory properties allow for the detailed study of the enzyme's catalytic mechanism and its role in cellular signaling.

Effects on Substrate Recognition and Catalytic Activity of PHD2

Research has demonstrated that Probe 12 is a potent inhibitor of PHD2. rsc.org In a solid-phase extraction (SPE)-MS coupled assay, Probe 12 exhibited significant inhibitory activity against PHD2. rsc.org The direct binding affinity of Probe 12 to PHD2 was also quantified, revealing a strong interaction. rsc.org This inhibition of PHD2's catalytic activity is achieved by Probe 12 competing with the native substrate, the oxygen-dependent degradation domain of HIF-α, for binding to the enzyme's active site. By occupying the active site, Probe 12 prevents the hydroxylation of proline residues on HIF-α, thereby stabilizing it. rsc.org

The inhibitory potency of Probe 12 has been compared to other known PHD inhibitors, highlighting its effectiveness.

| Inhibitor | IC50 (nM) for PHD2 |

| Probe 12 | 166 ± 3 |

| FG-4592 (Roxadustat) | 2587 ± 20 |

This table presents the half-maximal inhibitory concentration (IC50) values of Probe 12 and FG-4592 against PHD2, as determined by an SPE-MS assay. Data sourced from a 2020 study published in RSC Publishing. rsc.org

Furthermore, the selectivity of Probe 12 has been assessed against other human 2OG oxygenases, such as Factor Inhibiting HIF (FIH) and certain Jumonji C domain-containing histone lysine demethylases (KDMs). The results indicated that Probe 12 is highly selective for PHD2 over the tested KDMs, although it also shows some affinity for FIH. rsc.org

| Enzyme | Inhibition by Probe 12 |

| PHD2 | High |

| FIH | Moderate |

| KDMs (tested) | Low |

This table summarizes the selectivity profile of Probe 12 against different 2-oxoglutarate dependent oxygenases. Data sourced from a 2020 study published in RSC Publishing. rsc.org

Understanding the Impact on Downstream Signaling Pathways

The inhibition of PHD2 by Probe 12 has direct consequences on downstream signaling pathways, primarily the HIF pathway. Under normal oxygen conditions, PHD2 hydroxylates HIF-α, leading to its degradation. By inhibiting PHD2, Probe 12 prevents this degradation, causing the stabilization and accumulation of HIF-α. rsc.org

The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to the upregulation of a suite of genes involved in the cellular response to hypoxia, including those responsible for erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism. The ability of Probe 12 to modulate this pathway makes it a valuable tool for studying the biological roles of the PHDs and the intricate crosstalk between the HIF pathway and other metabolic pathways. rsc.org

Cross Disciplinary Research Directions for C18h16cln5o5

Advanced Synthetic Strategies for Isomeric and Analog Development

The development of LDD-1819 as a therapeutic agent necessitates the exploration of its chemical space through the synthesis of isomers and analogs. While the specific synthesis of LDD-1819 has been reported, future research will likely focus on creating libraries of related compounds to optimize its biological activity. nih.gov

General synthetic strategies for indirubin (B1684374) derivatives are well-established and can be adapted for LDD-1819. The core synthesis often involves the condensation of an isatin (B1672199) derivative with an indoxyl derivative. chim.itthieme-connect.de For LDD-1819, this would involve derivatives of 5-nitroisatin (B147319) and 5-hydroxy-3-oxindole.

Strategies for Analog Development:

Combinatorial Synthesis: By systematically varying the substituents on both the isatin and indoxyl precursors, a large library of analogs can be generated. For example, different electron-withdrawing or electron-donating groups could be introduced at various positions on the aromatic rings to probe their effect on kinase inhibition. thieme-connect.de

Modification of the Side Chain: The (2-aminoethoxy)imino side chain at the 3-position is a key feature of LDD-1819. Analogs could be synthesized with different linkers and terminal functional groups to explore interactions with the target kinases. This could involve varying the length of the alkoxy chain or replacing the terminal amine with other functional groups like piperazine (B1678402) or pyrrolidine, which have been shown to influence activity in other indirubin analogs. nih.gov

Isomeric Scaffolds: The synthesis of the other structural isomers of indigo (B80030), such as isoindigo, by reacting isatin derivatives under different conditions, could yield novel scaffolds with potentially different kinase selectivity profiles. beilstein-journals.org

These synthetic approaches will be crucial for developing a comprehensive understanding of the structure-activity relationships of this class of compounds.

Computational Chemistry and Cheminformatics for Structure-Activity Relationship (SAR) Prediction

Computational methods are powerful tools for accelerating drug discovery by predicting the biological activity of novel compounds and elucidating their mechanism of action at a molecular level. ontosight.ai For LDD-1819, computational chemistry and cheminformatics can guide the design of more potent and selective analogs.

Key Computational Approaches:

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. These models correlate the 3D structural features of a series of indirubin analogs with their observed biological activity (e.g., IC50 values). The resulting contour maps can highlight regions where steric, electrostatic, or other modifications would likely enhance or diminish activity, thus guiding the synthesis of new derivatives. researchgate.net

Molecular Docking: Docking simulations can predict the binding mode of LDD-1819 and its analogs within the ATP-binding sites of GSK-3β and Aurora Kinase A. This can reveal key hydrogen bonds and hydrophobic interactions that are critical for binding. For instance, docking studies on other indirubin derivatives have shown the importance of hydrogen bonds with hinge region residues of the kinases. nih.govnih.gov Such insights are invaluable for designing modifications that improve binding affinity and selectivity. uclan.ac.uk

ADMET Prediction: Cheminformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed analogs. This in silico screening can help prioritize compounds with more favorable drug-like properties for synthesis, saving time and resources. researchgate.net

By integrating these computational approaches, a more rational design strategy can be implemented to optimize the therapeutic potential of LDD-1819.

Development of Novel Analytical Techniques for Compound Detection and Quantification

As LDD-1819 progresses through preclinical and potentially clinical development, robust and sensitive analytical methods for its detection and quantification in biological matrices will be essential. Such methods are critical for pharmacokinetic studies, which evaluate the absorption, distribution, metabolism, and excretion of the compound. mdpi.com

The current standard for the quantification of small molecule drugs in biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . nih.gov

Key aspects for the development of an LC-MS/MS method for LDD-1819 would include:

Sample Preparation: Efficient extraction of LDD-1819 from plasma or tissue homogenates is crucial. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would need to be optimized to ensure high recovery and minimal matrix effects. nih.govspandidos-publications.com

Chromatographic Separation: A suitable High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method must be developed to separate LDD-1819 from endogenous matrix components and any potential metabolites. This typically involves optimizing the stationary phase (e.g., a C18 column) and the mobile phase composition. mdpi.comresearchgate.net

Mass Spectrometric Detection: Detection would be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for LDD-1819 and an internal standard, which provides high selectivity and sensitivity. researchgate.netresearchgate.net

The method would need to be fully validated according to regulatory guidelines, assessing its linearity, accuracy, precision, selectivity, and stability. nih.govspandidos-publications.com The development of such a validated bioanalytical method is a prerequisite for any future in vivo studies of LDD-1819.

Exploration of Additional Biological or Materials Science Applications

While LDD-1819 has been identified as a dual GSK-3β and Aurora Kinase A inhibitor with potential anti-cancer applications, its unique biological activities and its indirubin scaffold suggest possibilities for broader applications. researchgate.net

Biological Applications

The inhibitory profile of LDD-1819 against its target kinases has been quantified, as shown in the table below.

| Target Kinase | IC50 Value |

| GSK-3β | 5.46 nM |

| Aurora Kinase A | 222 nM |

Data sourced from Kim et al., 2019. dntb.gov.ua

This dual inhibitory action has shown interesting effects on cell plasticity. Research has indicated that LDD-1819 can induce the cellularization of human muscle cells and block residual proliferative activity. researchgate.net This suggests potential applications in regenerative medicine and for developing cell-based therapies for degenerative diseases. researchgate.net Furthermore, its demonstrated anti-cancer activity, particularly in reducing the expression of matrix metalloproteinases (MMP-1 and MMP-2) in breast cancer cells, supports its development as an anti-metastatic agent . researchgate.net

Materials Science Applications

The indirubin core of LDD-1819 is part of the larger family of indigoid dyes, which are known for their interesting electronic properties. sdu.edu.cn Indigo and its derivatives are being investigated as organic semiconductors for applications in organic electronics . researchgate.netresearchgate.net

Key properties of indigoids relevant to materials science include:

Ambipolar Charge Transport: Some indigo derivatives have demonstrated the ability to transport both positive (holes) and negative (electrons) charge carriers, making them suitable for use in components like Organic Field-Effect Transistors (OFETs). researchgate.net

Photoresponsiveness: Indirubin derivatives can exhibit photochromism, the ability to change color upon exposure to light, which could be exploited in molecular switches and sensors. beilstein-journals.org

Biocompatibility: As natural-based pigments, indigoids are considered promising for the development of biodegradable and biocompatible electronic devices. sdu.edu.cn

Future research could explore the synthesis of LDD-1819 analogs with modified π-conjugated systems to tune their optoelectronic properties for potential use in flexible displays, sensors, or organic solar cells. sdu.edu.cnresearchgate.net

Conclusion and Future Perspectives in C18h16cln5o5 Research

Summary of Current Academic Knowledge and Research Gaps

Current academic knowledge positions LDD-1819 as a novel and potent dual inhibitor of two critical enzymes: Glycogen Synthase Kinase-3β (GSK-3β) and Aurora Kinase A. hodoodo.commedkoo.com LDD-1819 is an indirubin (B1684374) derivative, a class of compounds known to affect diverse biological processes. nih.gov

Research has demonstrated that LDD-1819 has two major biological activities: it increases somatic cell plasticity and inhibits tumorigenicity. hodoodo.comnih.gov In the context of cell plasticity, it has been shown to potentiate the reprogramming of myoblasts into osteogenic cells and fibroblasts into adipogenic cells. nih.gov Notably, in skeletal muscle models, LDD-1819 can induce cellularization of myotubes, a process reminiscent of the early stages of limb regeneration in certain amphibians. nih.govresearchgate.net

In cancer cell lines, LDD-1819 has been observed to inhibit cell invasion and selectively induce apoptosis in cancer cells compared to normal cells. nih.govresearchgate.net In vivo studies using animal models have shown that LDD-1819 can reduce cancer cell metastasis at non-toxic doses. nih.govresearchgate.net The dual inhibition of GSK-3β, linked to cell plasticity, and Aurora Kinase A, which regulates carcinogenesis, is believed to be central to these effects. nih.govnih.gov

Despite these promising findings, significant research gaps remain. As a novel compound, the long-term in vivo effects and a comprehensive toxicity profile are yet to be established. The full spectrum of its off-target effects is not completely understood, which is a crucial aspect for any potential therapeutic agent. researchgate.net While the dual inhibition of GSK-3β and Aurora Kinase A is established, the intricate downstream signaling pathways that lead to the observed cellular outcomes of increased plasticity and anti-cancer activity require more detailed elucidation. nih.govnih.gov Further research is needed to understand how these two pathways might interact to produce the observed synergistic effects.

| Area of Research | Current Findings for LDD-1819 (C18H16ClN5O5) | Identified Research Gaps |

|---|---|---|

| Mechanism of Action | Dual inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) and Aurora Kinase A. hodoodo.commedkoo.com | Detailed understanding of downstream signaling and pathway crosstalk. |

| Cell Plasticity | Induces somatic cell plasticity and cellularization of myotubes. nih.govresearchgate.net | Full potential in regenerative medicine and tissue engineering is unexplored. |

| Anti-Cancer Activity | Inhibits cancer cell invasion, induces selective apoptosis, and reduces metastasis in vivo. nih.govresearchgate.net | Efficacy across a wider range of cancer types and in more complex animal models. |

| Pharmacokinetics | Basic data on inhibition concentrations (IC50) is available. nih.gov | Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile. |

Emerging Research Opportunities for this compound in Chemical Biology and Materials Science

The unique properties of LDD-1819 open up exciting research opportunities beyond its immediate therapeutic potential, particularly in the fields of chemical biology and materials science.

In chemical biology , LDD-1819 can serve as a valuable chemical probe to dissect the complex roles of GSK-3β and Aurora Kinase A in various cellular processes. frontiersin.orgportico.org By using LDD-1819, researchers can modulate the activity of these kinases with temporal control, which is crucial for studying dynamic cellular events. The development of fluorescently-tagged or biotinylated derivatives of LDD-1819 could enable advanced applications such as imaging the subcellular localization of its targets in real-time or identifying their binding partners through proteomics approaches. mdpi.com Its demonstrated ability to induce cell plasticity makes it a powerful tool for research in regenerative medicine, allowing for the exploration of signaling pathways that control cell fate and differentiation. nih.govresearchgate.net

While the applications in materials science are less direct, they are nonetheless intriguing. The indirubin scaffold of LDD-1819 could be a building block for the creation of novel bioactive materials. For instance, LDD-1819 could be incorporated into biomaterial scaffolds, such as hydrogels or nanofibers, to create an environment that actively promotes tissue regeneration or locally inhibits the recurrence of cancer after surgical removal. The development of advanced drug delivery systems, like nanoparticles or microcapsules, for the controlled and targeted release of LDD-1819 is another promising area of research that bridges materials science and medicine. nih.gov

Methodological Advancements for Comprehensive Characterization

To fully understand and exploit the potential of this compound, researchers can leverage a suite of advanced methodological techniques for its comprehensive characterization.

For definitive structural elucidation, single-crystal X-ray diffraction (SCXRD) is the gold standard. rsc.org Should standard crystallization methods prove challenging for LDD-1819, advanced techniques such as microbatch under-oil crystallization or the crystalline sponge method could be employed. rsc.org In-depth analysis of the compound's purity and the identification of any by-products from its synthesis can be achieved with high-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy. mtoz-biolabs.comnih.gov

Computational methods are also poised to play a significant role in advancing research on LDD-1819. preprints.orgnih.gov Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can provide detailed insights into the binding interactions between LDD-1819 and the active sites of GSK-3β and Aurora Kinase A. nih.gov This understanding can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Furthermore, "omics" technologies can offer a systems-level perspective on the effects of LDD-1819. Proteomics can be used to map the global changes in protein expression and phosphorylation following treatment with the compound, potentially revealing novel off-target effects or downstream signaling nodes. mtoz-biolabs.com Similarly, metabolomics can provide a snapshot of the metabolic state of cells treated with LDD-1819, offering clues about its broader physiological impact.

| Abbreviation/Code | Full Chemical Name |

|---|---|

| LDD-1819 | (2Z,3E)-3-((2-Aminoethoxy)imino)-5-hydroxy-5'-nitro-[2,3'-biindolinylidene]-2'-one hydrochloride hodoodo.com |

| BIO | (2'Z,3'E)-6-Bromoindirubin-3'-oxime |

| Reversine | 2-(4-Morpholinoanilino)-6-cyclohexylaminopurine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.